![molecular formula C12H14N2O2 B1349441 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 637322-36-2](/img/structure/B1349441.png)
3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid
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Overview
Description
“3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 637322-36-2 . It has a molecular weight of 218.26 and its molecular formula is C12H14N2O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid” is 1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
The compound has a boiling point of 444.3±28.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.1 mmHg at 25°C . The compound has a flash point of 222.5±24.0 °C . The water solubility at 25 deg C is 562.3 mg/L .
Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
This compound has been studied using vibrational spectroscopy and quantum computational methods . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of this compound are provided using the B3LYP/6-311++G(d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . The details of the docking studies aided in the prediction of protein binding .
Biological Applications
Research on this compound has been focused on its potential biological applications. It has been studied extensively for its potential as an antimicrobial, antitumor, anti-inflammatory, and immunomodulatory agent.
Synthesis and Characterization
This compound is synthesized through a multi-step process and is characterized through various analytical methods. The synthesis and characterization of this compound produces a white powder that is slightly soluble in water and alcohol.
Physical and Chemical Properties
This compound is a white powder that is slightly soluble in water and alcohol. It has a melting point of 217-219°C, and its chemical formula is C11H14BrN3O2.
Nonlinear Optical (NLO) Properties
Theoretical studies have been conducted to compute first-order hyperpolarizability and forecast NLO characteristics .
Safety and Hazards
properties
IUPAC Name |
3-(2-ethylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFYGDSZLPZQCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359069 |
Source
|
Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |
CAS RN |
637322-36-2 |
Source
|
Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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